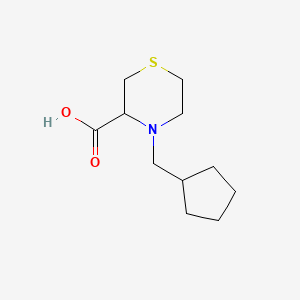
4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that contains a thiomorpholine ring substituted with a cyclopentylmethyl group at the 4-position and a carboxylic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid typically involves the formation of the thiomorpholine ring followed by the introduction of the cyclopentylmethyl group and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiomorpholine ring. The cyclopentylmethyl group can be introduced through alkylation reactions using suitable alkylating agents. The carboxylic acid group is often introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The cyclopentylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Applications De Recherche Scientifique
4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with sulfur-containing functional groups.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and the cyclopentylmethyl group contribute to its binding affinity and specificity for certain enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid can be compared with other similar compounds, such as:
Thiomorpholine-3-carboxylic acid: Lacks the cyclopentylmethyl group, which may affect its biological activity and chemical reactivity.
Cyclopentylmethyl-substituted thiomorpholines: These compounds may have different substituents at other positions on the thiomorpholine ring, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19NO2S |
|---|---|
Poids moléculaire |
229.34 g/mol |
Nom IUPAC |
4-(cyclopentylmethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO2S/c13-11(14)10-8-15-6-5-12(10)7-9-3-1-2-4-9/h9-10H,1-8H2,(H,13,14) |
Clé InChI |
HZKJWKURVDAGQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CN2CCSCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12988742.png)
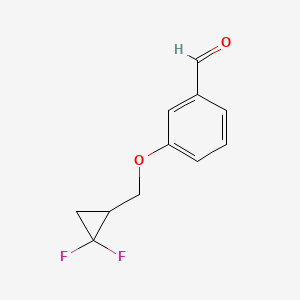
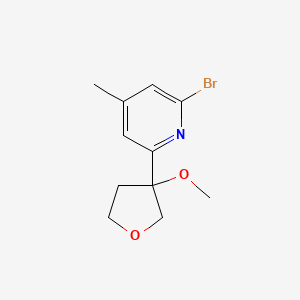

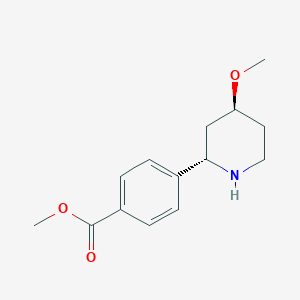
![tert-Butyl (R)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12988764.png)

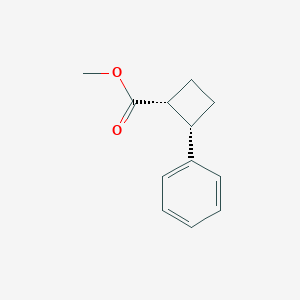
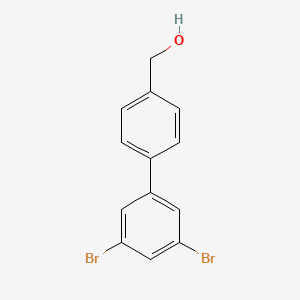
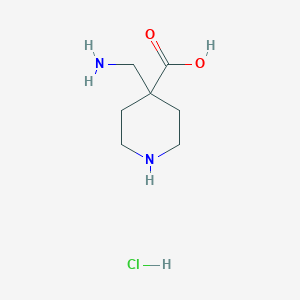
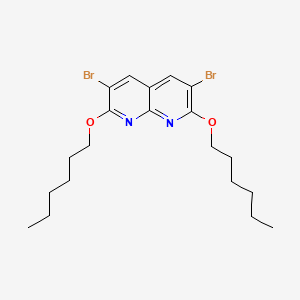
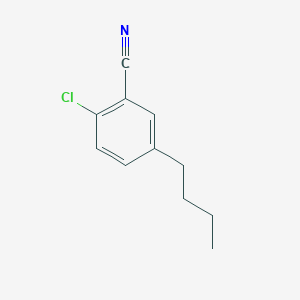
![3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one](/img/structure/B12988816.png)
![Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B12988819.png)
